molecular formula C22H27BrN2O3 B296683 1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B296683
M. Wt: 447.4 g/mol
InChI Key: IUEUGNPIDHZEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, commonly known as BIPPP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BIPPP belongs to the class of piperazine derivatives and has shown promising results in preclinical studies as an antipsychotic and antidepressant drug.

Mechanism of Action

BIPPP acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are G protein-coupled receptors that play a key role in the regulation of mood and behavior. By binding to these receptors, BIPPP modulates the activity of the dopaminergic and serotonergic systems, which are known to be dysregulated in psychiatric disorders such as schizophrenia and depression.
Biochemical and Physiological Effects
BIPPP has been shown to have antipsychotic and antidepressant effects in preclinical models. In animal studies, BIPPP has been shown to reduce the hyperactivity induced by psychostimulants and to improve cognitive deficits associated with schizophrenia. BIPPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of BIPPP is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for the treatment of psychiatric disorders. However, one limitation of BIPPP is its low affinity for histamine H1 and α1-adrenergic receptors, which may limit its efficacy in treating symptoms such as sedation and hypotension.

Future Directions

There are several future directions for the study of BIPPP. One direction is to further investigate the pharmacological properties of BIPPP, including its affinity for other receptor subtypes and its potential for drug-drug interactions. Another direction is to conduct clinical trials to evaluate the safety and efficacy of BIPPP in patients with psychiatric disorders. Additionally, the development of novel formulations of BIPPP, such as sustained-release formulations, may improve its therapeutic potential. Finally, the use of BIPPP as a tool compound for the study of dopamine and serotonin signaling pathways may provide insights into the pathophysiology of psychiatric disorders.

Synthesis Methods

The synthesis of BIPPP involves a series of chemical reactions, starting with the reaction of 2-bromo-4-isopropylphenol with acetic anhydride to form 1-(2-bromo-4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with 1-(2-methoxyphenyl)piperazine to yield the final product, BIPPP. The synthesis of BIPPP has been optimized to yield a high purity product with good yields.

Scientific Research Applications

BIPPP has been extensively studied in preclinical models for its potential as an antipsychotic and antidepressant drug. Studies have shown that BIPPP has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression. BIPPP has also been shown to have a low affinity for histamine H1 and α1-adrenergic receptors, which are associated with side effects such as sedation and hypotension.

properties

Molecular Formula

C22H27BrN2O3

Molecular Weight

447.4 g/mol

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H27BrN2O3/c1-16(2)17-8-9-20(18(23)14-17)28-15-22(26)25-12-10-24(11-13-25)19-6-4-5-7-21(19)27-3/h4-9,14,16H,10-13,15H2,1-3H3

InChI Key

IUEUGNPIDHZEJA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br

Origin of Product

United States

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